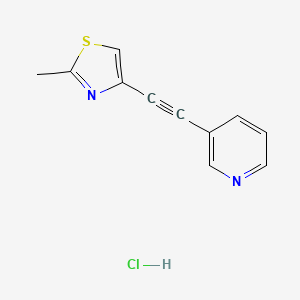

MTEP hydrochloride

准备方法

合成路线和反应条件

MTEP盐酸盐的合成涉及2-甲基-1,3-噻唑-4-甲醛与乙炔基溴化镁反应生成3-[(2-甲基-1,3-噻唑-4-基)乙炔基]吡啶。 然后用盐酸处理该中间体,得到MTEP盐酸盐 .

工业生产方法

MTEP盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。 最终产品通常使用重结晶或色谱技术进行纯化 .

化学反应分析

Synthetic Routes and Reaction Challenges

-

Failed Sonogashira Coupling : Initial efforts to couple 3-cyano-5-methoxyphenylacetylene (5B ) with 2-bromo-6-methylpyridine (4 ) under standard Sonogashira conditions (Pd(PPh₃)₄, CuI, Et₃N, DMF) yielded 0% MTEP .

-

HOMO Energy Mismatch : Density Functional Theory (DFT) calculations revealed that the HOMO (highest occupied molecular orbital) energy of the aryl halide (4 : HOMO = -6.42 eV) exceeded that of the alkyne (5B : HOMO = -6.43 eV). Successful couplings require the aryl halide’s HOMO to be lower than the alkyne’s for efficient oxidative insertion .

Alternative Synthetic Strategies

To overcome these challenges, researchers explored modified approaches:

Stille Cross-Coupling (Abandoned Due to Toxicity)

An early route involved trimethyltin-substituted intermediates :

-

Alkyne Stannylation : Terminal alkyne 6 was converted to trimethyltin derivative 13 (SnMe₃).

-

Stille Coupling : Reacting 13 with aryl bromide 7A yielded MMPEP (a related mGlu₅ antagonist) but required toxic tin reagents and multiple steps .

Yield : 31% over 3 steps (deemed impractical for MTEP) .

Optimized Pathway for Structural Analogues

For MTEP, a revised strategy employed Corey-Fuchs alkyne synthesis :

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Corey-Fuchs reaction (3-methoxyanisole → 1-(2,2-dibromovinyl)-3-methoxybenzene) | PPh₃, CBr₄, CH₂Cl₂ | 99% |

| 2 | Dibromide → Alkyne (5A ) | n-BuLi, THF, -78°C | 66% |

| 3 | Sonogashira coupling (5A + 4 ) | Pd(PPh₃)₄, CuI, Et₃N, DMF | 93% |

While effective for MMPEP, this method failed for MTEP due to electronic mismatches .

Computational Insights and Reaction Design

DFT analysis provided critical guidance for reaction optimization:

HOMO Energy Comparison

| Compound | Structure | HOMO Energy (eV) |

|---|---|---|

| 4 (2-bromo-6-methylpyridine) | Aryl halide | -6.42 |

| 5B (3-cyano-5-methoxyphenylacetylene) | Alkyne | -6.43 |

| 22 (α-fluoroalkyne) | Reference alkyne | -7.10 |

-

Key Finding : The HOMO energy gap between aryl halide and alkyne must be ≥0.01 eV for successful coupling .

-

MTEP Limitation : Near-identical HOMO energies (-6.42 vs. -6.43) caused electron density mismatches, stalling the reaction .

Experimental Protocol for Related Compounds

While MTEP synthesis details remain partially proprietary, its analogue MMPEP’s optimized route offers insights:

科学研究应用

Neuroprotection

MTEP hydrochloride has demonstrated neuroprotective effects in various studies. It selectively inhibits mGluR5, which is implicated in excitotoxicity and neurodegenerative conditions. For example, research indicates that MTEP can reduce cell death in neuronal cultures subjected to glutamate and NMDA toxicity at high concentrations, although its effects are less pronounced compared to other antagonists like MPEP .

Stroke Recovery

Recent studies have shown that inhibiting mGluR5 with MTEP can improve sensorimotor function following ischemic strokes in animal models. Administering MTEP intraperitoneally at doses that achieve significant receptor occupancy resulted in restored motor function post-stroke, suggesting its potential as a therapeutic agent for stroke recovery .

Psychiatric Disorders

This compound exhibits anxiolytic properties, making it a candidate for treating anxiety disorders. Studies have indicated that it can alleviate anxiety-like behaviors in preclinical models by modulating glutamatergic signaling pathways . Its ability to selectively target mGluR5 may lead to fewer side effects compared to traditional anxiolytics.

Antiparkinsonian Effects

In animal studies, MTEP has been shown to produce antiparkinsonian-like effects. Doses ranging from 0.5 to 3 mg/kg were effective in reducing muscle rigidity induced by haloperidol, a common antipsychotic medication. The most effective dose was found to be 1 mg/kg, indicating its potential utility in managing symptoms associated with Parkinson's disease .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Anderson et al., 2002 | Neuroprotection | MTEP inhibited glutamate-induced toxicity in neuronal cultures. |

| Jurgens et al., 2012 | Stroke Recovery | MTEP improved motor function post-stroke in rats. |

| Thomson et al., 2017 | Anxiety Disorders | Demonstrated anxiolytic effects in behavioral models. |

| Arsenault et al., 2015 | Antiparkinsonian Effects | Reduced muscle rigidity and EMG activity in rat models. |

作用机制

MTEP盐酸盐通过选择性结合并抑制mGluR5受体发挥作用。这种抑制调节与谷氨酸相关的信号转导途径,谷氨酸是中枢神经系统中的一种关键神经递质。 通过阻断mGluR5,MTEP盐酸盐可以减少兴奋性毒性和神经炎症,从而产生神经保护和抗焦虑作用 .

相似化合物的比较

类似化合物

MPEP盐酸盐: 另一种mGluR5拮抗剂,具有类似的药理特性,但与MTEP盐酸盐相比选择性较低.

LY-367385盐酸盐: 一种选择性mGluR1拮抗剂,用于类似的研究应用.

CP-94,253二盐酸盐: 一种具有抗焦虑特性的化合物,但具有不同的分子靶点.

MTEP盐酸盐的独特性

MTEP盐酸盐因其对mGluR5的高度选择性和效力而脱颖而出,使其成为神经科学研究中的一种宝贵工具。 它能够跨越血脑屏障并产生显著的神经保护作用,进一步增强了其治疗潜力 .

生物活性

MTEP hydrochloride, chemically known as 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has garnered attention for its potential therapeutic applications in various neuropsychiatric disorders due to its unique pharmacological profile. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

MTEP acts primarily as a non-competitive antagonist at mGluR5 receptors, exhibiting high affinity with an IC50 value of approximately 5 nM and a Ki value of 16 nM in calcium flux assays . This selectivity allows MTEP to modulate glutamatergic signaling without significantly affecting other receptor subtypes, such as NMDA or AMPA receptors.

Anxiolytic Activity

MTEP has been shown to exhibit anxiolytic-like effects in various animal models. In a study using the Vogel conflict drinking test, MTEP administered at doses of 1, 3, and 6 mg/kg demonstrated significant anxiolytic properties. Notably, the anxiolytic effect was linked to increased serotonin release in the frontal cortex, suggesting a serotonergic mechanism is involved .

Neuroprotective Properties

Research indicates that MTEP may have neuroprotective effects , particularly in models of epilepsy. In studies involving the lithium-pilocarpine model of epilepsy, MTEP administration helped restore the expression levels of ionotropic glutamate receptor subunits in the hippocampus, suggesting a protective role against excitotoxicity .

Effects on Substance Abuse

MTEP has also been investigated for its potential to reduce drug-seeking behavior. In experiments with methamphetamine self-administration models, MTEP significantly reduced the reinforcing effects of methamphetamine without altering food reinforcement patterns. This was observed with doses ranging from 0.3 to 3 mg/kg , indicating its potential utility in treating addiction .

Comparative Efficacy and Selectivity

MTEP is often compared to other mGluR5 antagonists such as MPEP. It is noted for having greater selectivity and fewer off-target effects than MPEP. For instance, while both compounds exhibit neuroprotective actions, MTEP requires higher concentrations to achieve similar effects compared to MPEP .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Case Studies

- Anxiolytic Action in Rats : A study demonstrated that MTEP's anxiolytic action was inhibited by serotonergic antagonists, emphasizing its reliance on serotonin pathways for efficacy .

- Neuroprotection in Epilepsy Models : In the lithium-pilocarpine model, MTEP administration resulted in significant neuroprotective outcomes by normalizing receptor expression levels post-excitotoxic insult .

- Impact on Drug Reinforcement : In behavioral studies involving methamphetamine self-administration, MTEP effectively diminished drug-seeking behavior without affecting food reinforcement schedules, highlighting its potential therapeutic role in addiction treatment .

属性

IUPAC Name |

2-methyl-4-(2-pyridin-3-ylethynyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S.ClH/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10;/h2-3,6-8H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIOJDKGCWAHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C#CC2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662767 | |

| Record name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186195-60-7 | |

| Record name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MTEP hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW4B4S8XAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: The study investigates glutamate signaling in brain microvascular endothelial cells. How does MTEP hydrochloride help elucidate the role of specific glutamate receptors in this context?

A1: this compound is a highly selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5) []. By using this compound, researchers can effectively block the activity of mGluR5 in the endothelial cells. This allows them to isolate and study the specific contributions of mGluR5 to glutamate-induced intracellular calcium (Ca2+) signaling and nitric oxide (NO) release, as opposed to the effects mediated by other glutamate receptor subtypes like mGluR1. Observing the effects of this compound treatment on these signaling pathways helps researchers understand the specific roles of mGluR5 in regulating vascular tone and blood-brain barrier function.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。